Speed DiI
Description
The Critical Role of Cellular and Subcellular Visualization in Biological Sciences
Visualization of cellular and subcellular structures is fundamental to understanding biological processes. Techniques that enable researchers to observe the intricate details of cells, their components, and their interactions are essential for advancements in fields ranging from developmental biology and neuroscience to cell biology and pathology. Fluorescent probes play a crucial role in these visualization efforts, allowing for specific labeling and tracking of biological entities.
Overview of Carbocyanine Dyes as Foundational Research Tools
Carbocyanine dyes are a class of fluorescent molecules widely utilized in biological research, particularly for membrane labeling and cell tracing applications. These dyes are characterized by their lipophilic nature, possessing long hydrocarbon tails that allow them to insert stably into lipid bilayers, such as cell membranes. lumiprobe.com This property makes them valuable tools for visualizing cell morphology, tracking cell migration, and studying cellular interactions. lumiprobe.com Carbocyanine dyes typically exhibit low fluorescence in aqueous environments but become highly fluorescent upon incorporation into lipid membranes, enhancing the signal-to-noise ratio in imaging experiments. lumiprobe.comthermofisher.com
Evolution of DiI Analogs and the Emergence of Speed DiI in Research Methodologies
The carbocyanine dye DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a prominent example of a lipophilic tracer that has been extensively used in biological studies. wikipedia.orgbiotium.comnih.gov DiI labels cell membranes by inserting its two long (C18) hydrocarbon chains into the lipid bilayer. biotium.comlumiprobe.com This stable integration allows for the lateral diffusion of the dye within the membrane, leading to the staining of the entire cell. thermofisher.comlumiprobe.com DiI has been particularly valuable for applications such as neuronal tracing, cell tracking, and studies of cell fusion and adhesion. lumiprobe.comwikipedia.orgbiotium.com
While standard DiI has proven highly effective, its diffusion rate within membranes can be a limiting factor in certain applications, particularly those requiring faster tracing or visualization over shorter timescales. This limitation led to the development of DiI analogs with modified structures to enhance their properties. One such analog is this compound, also known as FAST DiI. biotium.commediray.co.nzaxispharm.com this compound is an unsaturated analog of DiI, featuring diunsaturated linoleyl (C18:2) tails instead of the saturated octadecyl tails found in DiI. wikipedia.orgthermofisher.comfishersci.dk This structural difference, specifically the presence of double bonds in the hydrocarbon chains, introduces kinks that are thought to lead to packing defects in the membrane, facilitating faster lateral diffusion. researchgate.net
This compound reportedly migrates approximately 50% faster within cell membranes compared to conventional DiI. wikipedia.orgaxispharm.comthermofisher.comfishersci.dk This accelerated diffusion rate makes this compound particularly advantageous for applications where rapid and efficient membrane labeling is required, such as fast neuronal tracing in live or fixed tissues. lumiprobe.combiotium.comaxispharm.comlumiprobe.com
Contemporary Academic Significance and Scope of this compound Research Applications
This compound holds significant contemporary academic importance due to its enhanced diffusion kinetics, which expands the possibilities for dynamic membrane studies and tracing experiments. Its ability to label membranes more rapidly than standard DiI makes it a preferred choice for applications requiring quicker staining or visualization of processes that occur on shorter timescales.
Neuronal Tracing: this compound is particularly useful for both anterograde and retrograde tracing of neurons in live and fixed tissues, enabling researchers to study neuronal connections and morphology more efficiently. lumiprobe.combiotium.comaxispharm.comlumiprobe.com
Cell Tracking: Its stable integration into membranes and minimal transfer between cells make this compound suitable for long-term cell labeling and tracking studies, including cell migration and adhesion. lumiprobe.comaxispharm.com
Dual-Color Imaging: this compound's distinct orange-red fluorescence allows it to be used in combination with other fluorescent tracers, such as DiO (which emits green fluorescence), for dual-color imaging studies to distinguish different cell populations or structures. lumiprobe.comaxispharm.com
Membrane Dynamics Studies: The faster diffusion rate of this compound can be leveraged in studies investigating the dynamics and fluidity of cell membranes.
This compound maintains the desirable characteristics of DiI, such as weak fluorescence in aqueous solutions and bright fluorescence when incorporated into membranes, along with good photostability. thermofisher.comthermofisher.comfishersci.dk Its enhanced diffusion rate, stemming from the structural modification of its hydrocarbon tails, positions this compound as a valuable tool for researchers requiring faster membrane labeling kinetics in a variety of biological investigations.
Key Properties of this compound (Dilinoleyl DiI)
Properties
CAS No. |
278173-35-6 |
|---|---|
Molecular Formula |
C65H93ClN2O3S |
Molecular Weight |
1017.97 |
Origin of Product |
United States |
Mechanistic Principles of Speed Dii Interaction with Biological Membranes
Molecular Basis of Accelerated Lateral Diffusion within Lipid Bilayers
Speed DiI exhibits a faster lateral diffusion rate in cell membranes compared to its saturated counterpart, DiI. lifetechindia.comlumiprobe.combiotium.com This accelerated mobility is a key feature that makes it particularly useful for applications requiring rapid and extensive membrane staining, such as neuronal tracing in tissues. lifetechindia.com
Influence of Unsaturated Hydrocarbon Chains on Membrane Mobility
The enhanced diffusion of this compound is attributed to the presence of unsaturated hydrocarbon chains in its structure. lifetechindia.combiotium.com Specifically, this compound (1,1′-dilinoleyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate) has diunsaturated linoleyl (C18:2; Δ9,12) tails, whereas DiI has saturated octadecyl (C18:0) tails. wikipedia.org The double bonds in the unsaturated chains introduce kinks, which are thought to disrupt the packing of lipid acyl chains in the membrane. researchgate.netccmb.res.innih.gov This disruption leads to increased fluidity and packing defects, facilitating faster lateral movement of the dye within the lipid bilayer. researchgate.netccmb.res.innih.gov Studies have shown that lipids with unsaturated tails preferentially partition into more disordered or fluid regions of the membrane. researchgate.netccmb.res.innih.gov
Kinetics of Dye Insertion and Dispersion in Lipid Environments
Lipophilic dyes like this compound spontaneously intercalate into lipid bilayers due to their hydrophobic nature. acs.org The insertion and dispersion kinetics are influenced by factors such as dye concentration, the presence of solvents, and the composition and phase of the lipid environment. acs.orgulb.ac.be In aqueous environments, these dyes are weakly fluorescent, but their fluorescence significantly increases upon insertion into membranes, indicating their incorporation into a hydrophobic environment. lumiprobe.comwikipedia.orgthermofisher.com Once inserted, this compound diffuses laterally to stain the entire cell membrane. lumiprobe.comthermofisher.com The rate of lateral diffusion can be influenced by the membrane's physical properties, such as fluidity and the presence of diffusion barriers. aklectures.com this compound is reported to have approximately 50% faster migration kinetics than DiI. lumiprobe.com
Intrinsic Dye Fluorescence Characteristics in a Membrane Environment
This compound exhibits distinct fluorescence properties when incorporated into a membrane environment. It is an orange-red fluorescent dye. lumiprobe.com Its fluorescence is weak in aqueous solutions but becomes bright and quite photostable when incorporated into membranes. lumiprobe.comwikipedia.orgthermofisher.com This change in fluorescence intensity is a result of the dye moving from a polar aqueous environment to a non-polar lipid environment. wikipedia.orgnih.gov The approximate fluorescence excitation and emission maxima of this compound are similar to those of DiI, typically around 549 nm for excitation and 565 nm for emission when measured in methanol (B129727) or phospholipid bilayers. lifetechindia.combiotium.com The quantum yield of DiI, and by extension this compound, increases significantly upon incorporation into lipid bilayers. nih.govsci-hub.boxrsc.org The fluorescence lifetime of DiI has been shown to depend on the accessibility to water and the viscosity of the local microenvironment, making it a useful probe for detecting changes in lipid order and membrane tension. nih.govrsc.orgpsu.edu
Computational and Theoretical Insights into this compound-Membrane Dynamics
Molecular dynamics (MD) simulations and theoretical approaches have provided valuable insights into the behavior of lipophilic dyes like DiI and, by extension, this compound, within lipid bilayers at an atomic level. nih.govrsc.orgnih.govrsc.orgpsu.edunih.gov These methods help to understand the location, orientation, and dynamics of the dye within the membrane and the extent to which the dye perturbs the membrane structure. nih.govrsc.orgnih.gov
Molecular Dynamics Simulations of Dye Integration and Diffusion
MD simulations have been used to study the integration and lateral diffusion of DiI in lipid bilayers. These simulations show that DiI molecules insert into the bilayer with their hydrophobic tails embedded in the lipid core and the chromophore headgroup located below the lipid headgroup-water interface. nih.govrsc.org The long axis of the DiI chromophore is typically oriented parallel to the membrane surface. nih.govrsc.org Simulations can track the movement of dye molecules over time, providing diffusion coefficients. nih.govrsc.orgrsc.org Studies on DiI-C18(3) in DPPC bilayers, for instance, have calculated lateral diffusion coefficients for the dye that are comparable to those of the surrounding lipid molecules, supporting the idea that dye dynamics reflect lipid dynamics. nih.govrsc.org Simulations can also reveal the influence of factors like membrane tension on dye diffusion. nih.govrsc.orgpsu.edu While specific MD simulations for this compound were not extensively found in the search results, the principles derived from DiI simulations regarding insertion, location, and diffusion within the bilayer are generally applicable to this compound, with the key difference being the impact of the unsaturated tails on dynamics.
Correlation of Dye Dynamics with Membrane Lipid Behavior
MD simulations have demonstrated that the dynamics of lipophilic dyes like DiI are closely correlated with the behavior of the surrounding membrane lipids. nih.govrsc.orgrsc.org The lateral diffusion coefficient of the dye is similar to that of the lipids, suggesting that the dye's movement is governed by the fluidity and packing of the lipid bilayer. nih.govrsc.org Changes in membrane properties, such as tension or lipid order, have been shown to affect both lipid and dye dynamics in a correlated manner in simulations. nih.govrsc.orgpsu.edu For example, increased membrane tension can lead to increased lipid and dye lateral diffusion. nih.govrsc.orgpsu.edu The orientation and rotational dynamics of the dye chromophore are also influenced by the local lipid environment. nih.govrsc.org The sensitivity of DiI's fluorescence lifetime to lipid order further highlights the correlation between dye properties and membrane lipid behavior. nih.govrsc.orgpsu.edu
Partitioning and Localization within Distinct Membrane Microdomains
This compound, also known as FAST DiI, is a lipophilic carbocyanine dye widely utilized for labeling biological membranes. Its interaction with membranes and subsequent localization within distinct microdomains are primarily governed by its molecular structure, particularly the nature of its hydrophobic tails. Unlike its saturated counterpart, DiI (DiIC18(3)), this compound possesses diunsaturated linoleyl (C18:2) hydrocarbon chains nih.govwikipedia.orgjinpanlab.com. These unsaturated bonds introduce kinks into the acyl chains, which significantly influences the dye's packing behavior within the lipid bilayer umich.edunih.gov.
The presence of unsaturated tails in this compound leads to a preference for membrane regions characterized by a higher degree of fluidity and disorder umich.edunih.govnih.gov. Biological membranes are not homogenous entities but are organized into various microdomains, including liquid-ordered (Lo) and liquid-disordered (Ld) phases, often referred to in the context of lipid rafts fishersci.combiotium.com. Lipid rafts are typically enriched in cholesterol and sphingolipids and are considered to be more ordered and less fluid than the surrounding membrane environment fishersci.com.
Research findings indicate that this compound preferentially partitions into the more disordered or fluid domains of biological membranes. Studies using model membranes containing coexisting gel and fluid phases have shown that lipids with unsaturated tails tend to enter fluid domains. Similarly, in model plasma membranes exhibiting coexisting liquid ordered (Lo) and liquid disordered (Ld) phases, indocarbocyanine fluorophores with unsaturated alkyl chains, such as FAST DiI, have been observed to partition strongly into the Ld phase nih.gov. This is in contrast to DiI analogs with long saturated chains (e.g., DiIC16(3) or DiIC18(3)), which show a preference for more ordered or rigid domains nih.gov.
The differential partitioning of this compound has been demonstrated in various cellular contexts. In studies utilizing Giant Plasma Membrane Vesicles (GPMVs), FAST DiI has been used as a marker specifically for disordered membrane regions. For instance, research investigating the impact of lipid peroxidation on membrane organization observed that raft-preferring proteins redistributed to disordered membrane domains, which were marked by FAST DiI. This highlights the utility of this compound in distinguishing and visualizing the more fluid environments within complex cellular membranes.
Furthermore, comparative studies examining the cellular trafficking of different DiI derivatives have provided insights into their partitioning behavior. FAST DiI has shown similar endocytic sorting properties to short-chain DiI analogs (such as DiIC12(3)), which are known to favor a more disordered phase nih.gov. This contrasts with the behavior of DiIC16(3), which tends to be delivered to late endosomes, suggesting its association with different membrane domains during trafficking. The faster lateral diffusion rate of this compound in membranes compared to saturated DiI is also consistent with its preference for more fluid environments where lipid movement is less restricted nih.govjinpanlab.comfishersci.com.
While detailed quantitative data tables on the precise partitioning coefficients of this compound in various biological membrane microdomains across different cell types were not consistently available in the consulted sources, the collective research strongly supports that the unsaturated linoleyl tails of this compound dictate its preferential localization to disordered, fluid phases within biological membranes. This property makes this compound a valuable tool for studying membrane heterogeneity and the dynamics of membrane microdomains.
Advanced Methodological Applications of Speed Dii in Academic Research
High-Resolution Neuronal and Axonal Circuit Tracing
DiI is a prominent tool for high-resolution tracing of neuronal and axonal circuits due to its ability to diffuse within the lipid membrane, providing detailed morphological information. wikipedia.orgfrontiersin.org Its lipophilic nature allows it to be retained within the lipid bilayers of neurons, making it suitable for various tracing applications. wikipedia.org
Anterograde and Retrograde Labeling in Complex Neural Systems
DiI is effective for both anterograde (from cell body to axon terminals) and retrograde (from axon terminals to cell body) labeling in complex neural systems. frontiersin.orgscienceopen.comumich.edu This bidirectional transport is advantageous for understanding neural pathways and identifying the origins of fibers. nih.gov When applied as crystals to neural tissue, DiI diffuses throughout the neuronal membrane, labeling the soma, dendrites, and axons. frontiersin.org Studies have demonstrated its utility in tracing projections in both the central nervous system (CNS) and peripheral nervous system (PNS). nih.govresearchgate.net
Detailed Visualization of Dendritic Arborizations and Spines in Cellular Models
DiI is valuable for visualizing detailed dendritic arborizations and spines in cellular models, including cell cultures and tissue sections. frontiersin.orgfrontiersin.org Its ability to illuminate fine neuronal architecture, such as dendritic spines, makes it a useful tool for morphological analysis of neurons. frontiersin.orgfrontiersin.orgresearchgate.net Methods involving the application of DiI crystals or "DiOlistic" delivery (ballistic delivery of DiI-coated micro-carriers) have been optimized for labeling dissociated hippocampal neurons and visualizing dendritic structures with high resolution confocal microscopy. frontiersin.orgnih.gov Quantitative analysis of dendritic spines, including morphology, density, and distribution, is possible with DiI labeling. frontiersin.orgresearchgate.net Studies have shown that even mild fixation with paraformaldehyde (PFA) can enhance DiI diffusion, leading to complete visualization of dendrites and spines. nih.gov
Application in Post-mortem Tissue Analysis for Neuroanatomical Mapping
DiI is frequently applied in post-mortem tissue analysis for neuroanatomical mapping. scienceopen.comumich.eduresearchgate.netnih.gov Its ability to diffuse in fixed tissue, although generally slower than in living tissue, allows for the tracing of neuronal processes. scienceopen.comnih.gov While diffusion can be slow in fixed tissue at room temperature (around 2 mm/month), it increases with temperature. scienceopen.comnih.gov DiI crystals are commonly applied to the surface of fixed tissue blocks, diffusing through the lipid portion of neuronal membranes. nih.govfrontiersin.orgresearchgate.net This technique is suitable for tracing short-range connections and visualizing dendritic alterations in post-mortem brain tissue. nih.gov Recent modifications, such as using ethanol-dissolved DiI, have been explored to achieve faster diffusion in fixed human brain. researchgate.net DiI tracing in post-mortem human tissue has been used to study the connectivity of various pathways, with a significant focus on the visual pathway. nih.govresearchgate.net The maximum tracing distance and speed reported in human post-mortem studies are approximately 70 mm and 1 mm/h, respectively. nih.govresearchgate.netresearchgate.net
Tracing Studies in Central and Peripheral Nervous System Development and Structure
DiI plays a role in tracing studies during the development and in the structure of both the central and peripheral nervous systems. scienceopen.comresearchgate.net It has been used to label neuronal populations and follow axonal projections during development. umich.edu In developmental neurobiology, lipophilic dyes like DiI are used for labeling neural crest cells and tracking their migration and fate in various vertebrate species, including chick, frog, and zebrafish. nih.govcaltech.edu These studies have provided insights into neural crest migration patterns and the formation of PNS structures. nih.gov DiI has also been applied in studies examining the development of the spinal cord and the organization of neurons and progenitors. nih.gov
Cellular Labeling and Dynamics Tracking in Developmental and Cell Biology
Beyond neuronal tracing, DiI is a versatile tool for general cellular labeling and tracking cellular dynamics in developmental and cell biology. wikipedia.orgsigmaaldrich.comnih.govfrontiersin.orgfrontiersin.orgciteab.comlumiprobe.combiologists.com Its incorporation into cell membranes allows for the visualization and monitoring of cells in various biological processes. wikipedia.orgsigmaaldrich.comlumiprobe.com
Long-Term Tracking of Cell Populations and Lineage Tracing
DiI is utilized for long-term tracking of cell populations and lineage tracing studies. sigmaaldrich.comnumberanalytics.comstembook.org As a lipophilic dye, it is incorporated into the cell membrane and is passed on to daughter cells during division, allowing researchers to follow cell progeny over time. numberanalytics.comstembook.org This is particularly valuable in developmental biology for understanding cell fate and lineage commitment. numberanalytics.comnumberanalytics.com While the dye can be diluted with each cell division, making it less effective for tracing highly proliferating cells over very long periods, it has been successfully applied in studies to map the lineage of specific cell types and understand developmental trajectories. stembook.orgnumberanalytics.comnih.govelifesciences.org DiI, along with DiO, was among the first lipid-soluble dyes used for lineage tracing that overcame the issue of dye spreading to neighboring cells encountered with earlier water-soluble dyes. stembook.org
Analysis of Cell Migration Pathways and Adhesion Dynamics
Speed DiI, like its parent compound DiI, is utilized in the study of cell migration and adhesion dynamics due to its ability to stably label cell membranes and diffuse laterally. thermofisher.comlumiprobe.com The diffusion of these dyes within the membrane allows for the visualization and tracking of cell movement over time. nih.gov Studies employing DiI have provided insights into the temporal and cytological aspects of neuronal migration, revealing variations in migration speed depending on factors such as the age of the organism. nih.gov The movement of labeled cells can be characterized by alternating stationary and motile phases, with the net displacement influenced by the duration and frequency of these phases, as well as the speed of movement. nih.gov
Changes in the position of DiI crystals attached to the cell surface have suggested complex topographical flow of the plasma membrane during migration, with new membrane potentially being incorporated primarily at the leading process. nih.gov While DiI is effective for labeling cellular architecture, including dendritic arborizations and spines, visualizing the membrane flow at the interface between migrating neurons and glial fibers can be challenging as these sites may not be labeled by the crystals. frontiersin.orgnih.gov
In the context of cell adhesion, fluorescent dyes like DiI-CM (a fixable analog of DiI) have been used to study the formation of adhesive contacts between cells and between cells and substrates. wikipedia.orgphysiology.org These studies can quantify adhesion rates and demonstrate the dependence of cell-to-cell adhesion on factors such as calcium. physiology.org The kinetics of cell-to-cell adhesion and gap junctional communication can be analyzed, revealing different time courses for these processes. physiology.org
Integration into Organoid and Tissue Engineering Research for Structural Visualization
This compound and similar lipophilic tracers are valuable for visualizing the structural organization of complex 3D biological models such as organoids and engineered tissues. Organoids, as stem cell-derived structures mimicking specific organ characteristics, require 3D observation to obtain accurate structural information. frontiersin.orgmoleculardevices.com Lipophilic dyes like DiI integrate into the lipid bilayers of cells within these structures, providing a means to label and visualize cellular morphology and arrangement in three dimensions.
The application of DiI in tissue engineering and organoid research often involves its use in conjunction with tissue clearing techniques and advanced microscopy to overcome the limitations of light scattering in dense 3D samples. While some tissue clearing methods that rely on extensive lipid removal may be incompatible with lipophilic dyes like DiI, modified analogs or specific protocols can allow for their combined use. wikipedia.orgnih.gov Visualization of critical structures and cellular components within organoids can be achieved through genetic and histological cell-labeling methods combined with organoid clearing. frontiersin.org
Synergistic Applications with Advanced Microscopy and Imaging Techniques
The utility of this compound is significantly enhanced when combined with advanced microscopy and imaging techniques, allowing for high-resolution and dynamic studies of cellular structures and processes.
Confocal and Multiphoton Laser Scanning Microscopy for Three-Dimensional Reconstruction
Confocal and multiphoton microscopy are powerful tools for obtaining high-resolution images and reconstructing three-dimensional structures labeled with fluorescent dyes like this compound. Confocal microscopy allows for optical sectioning, enabling the visualization of detailed cellular architecture, including dendritic arborizations and spines in cell cultures and tissue sections. frontiersin.orgnih.gov Protocols using DiI labeling and confocal microscopy have been optimized for high-quality staining and imaging, facilitating detailed analysis of neuronal morphology. frontiersin.org
Multiphoton microscopy offers advantages for imaging deeper within scattering tissues due to its reduced photodamage and increased penetration depth compared to confocal microscopy. nih.govspiedigitallibrary.orgoist.jp this compound, being a lipophilic tracer, can be used in multiphoton microscopy for visualizing structures within tissues. nih.govspiedigitallibrary.org Both techniques, when used with this compound, contribute to the three-dimensional reconstruction of labeled cells and their environment, providing crucial spatial information.
Super-Resolution Imaging (e.g., STORM) for Nanoscale Membrane Features
This compound and its parent compound DiI have been demonstrated to be compatible with super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM). pnas.orgoxinst.comthermofisher.com STORM surpasses the diffraction limit of conventional microscopy by utilizing photoswitchable probes and high-precision localization of single molecules. pnas.orgoxinst.comecnu.edu.cn DiI exhibits photoswitching behavior, allowing it to be used as a photoswitchable probe for STORM imaging of live cells, such as the plasma membrane of hippocampal neurons. pnas.orgoxinst.com
The fast switching rates of DiI enable the capture of super-resolution images relatively quickly, with reported image acquisition times of 15 seconds or less. pnas.orgoxinst.com STORM imaging with DiI can achieve resolutions on the nanoscale, with localization precision reported to be as low as 17 nm, corresponding to an image resolution of 40 nm. pnas.org This capability allows for the visualization of nanoscale membrane features that are not resolvable with conventional microscopy.
Implementation in High-Speed Imaging for Dynamic Biological Processes
The study of dynamic biological processes requires imaging techniques capable of high temporal resolution. This compound's faster migration kinetics compared to DiI can be advantageous in high-speed imaging applications where rapid labeling and tracking of membrane dynamics are necessary. lumiprobe.com High-speed microscopy systems with high frame rates, ranging from thousands to millions of frames per second, are employed to capture rapid events. dectris.comutwente.nl
Fluorescence high-speed microscopy imaging using dyes like DiI has been used to observe dynamic processes, such as the payload release dynamics of DiI-loaded microbubbles under ultrasound excitation. researchgate.net High-speed two-photon microscopy, with frame rates reaching kilohertz, further enables the imaging of dynamic events in vivo with high spatial and temporal resolution. spiedigitallibrary.orgnih.gov The combination of this compound's properties and high-speed imaging techniques allows for the visualization and analysis of rapid membrane rearrangements and cellular activities.
Utility in Fluorescence Recovery After Photobleaching (FRAP) Assays for Diffusion Quantification
Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to quantify the lateral diffusion of molecules within membranes. ccmb.res.inccmb.res.innih.gov this compound and DiI are well-characterized fluorescent lipid analogs commonly used in FRAP measurements to assess plasma membrane dynamics. ccmb.res.inccmb.res.in In a FRAP assay, a specific region of interest labeled with the fluorescent dye is photobleached with a high-intensity laser pulse, and the recovery of fluorescence in the bleached area due to the diffusion of unbleached dye molecules from the surrounding region is monitored over time. ccmb.res.in
Compatibility and Co-Labeling Strategies in Multimodal Research
The ability to combine this compound labeling with other detection methods is crucial for gaining comprehensive insights into biological structures and processes. Multimodal approaches allow researchers to correlate the membrane labeling provided by this compound with information about protein expression, cellular phenotypes, or the structural context of tissues and organs.
Combined Application with Other Lipophilic Carbocyanine Dyes for Multicolor Analysis
Multicolor analysis using a combination of lipophilic carbocyanine dyes is a common strategy to simultaneously label and distinguish different cells, populations, or structures within a single sample. This compound, with its distinct orange-red fluorescence, can be effectively combined with other carbocyanine dyes that have different excitation and emission spectra. Prominent examples include DiO (DiOC18(3)), which exhibits green fluorescence, and DiD (DiIC18(5)) and DiR (DiIC18(7)), which fluoresce in the red and near-infrared regions, respectively wikipedia.orglumiprobe.comlumiprobe.com.
By coating particles with different combinations of these lipophilic dyes, techniques like "DiOlistic" labeling enable the rapid labeling of numerous cells in distinct colors, facilitating the tracing of complex neuronal networks researchgate.net. The different spectral properties of these dyes allow for their simultaneous detection using fluorescence microscopy, enabling researchers to trace multiple populations or individual cells within the same preparation. While DiI's emission spectrum can have some overlap with green emission filters, its overlap with far-red wavelengths is generally not significant, allowing for multicolor labeling with fluorophores in that range nih.gov.
Concurrent Use with Immunohistochemistry for Phenotypic Characterization
Combining this compound labeling with immunohistochemistry (IHC) allows for the correlation of cellular morphology and tracing information with the expression of specific proteins. This is particularly valuable for characterizing the phenotype of labeled cells or tracing connections of molecularly defined neuronal populations researchgate.netnih.govresearchgate.net.
Early attempts to combine DiI staining with immunolabeling faced challenges due to the incompatibility of lipophilic dyes with detergents commonly used for membrane permeabilization in IHC, such as Triton X-100, which could lead to dye leakage thermofisher.comnih.gov. However, optimized protocols have been developed to overcome this limitation. For instance, using milder permeabilization reagents like 0.3% Tween 20 has been shown to be compatible with DiI staining while allowing for antibody penetration thermofisher.com. This enables the simultaneous visualization of DiI-labeled structures and immunolabeled antigens using fluorescence microscopy. This combined approach provides a powerful method for detailed neuroanatomical studies and the assessment of connectivity of phenotypically defined neuronal populations researchgate.netnih.govresearchgate.netnih.gov.
Integration with Tissue Clearing Methodologies for Whole-Organ Imaging
Tissue clearing techniques render biological tissues transparent, allowing for deep-tissue imaging and the visualization of structures in three dimensions without physical sectioning nih.govoptica.org. The compatibility of this compound with certain tissue clearing methods is crucial for enabling whole-organ or large-volume tracing and imaging.
While some clearing methods, particularly those that rely on extensive lipid removal by detergents like SDS (e.g., some versions of CLARITY), can be incompatible with lipophilic tracers like DiI due to dye leakage, other clearing protocols have demonstrated compatibility wikipedia.orgfrontiersin.org. For example, SP-DiIC18(3), a related DiI derivative, has been shown to be compatible with the CLARITY method wikipedia.org. Furthermore, a SeeDB-derived optical clearing method called FRUIT, which utilizes a cocktail of fructose (B13574) and urea, has been reported to preserve the fluorescence of DiI and is compatible with whole adult mouse brain clearing via arterial perfusion frontiersin.org. A pH-adjustable clearing solution called Seebest, using polyethylenimine and urea, has also shown good tissue clearing ability for DiI-perfused organs while preserving lipid ultrastructures and maximizing fluorescent intensity researchgate.net. The development of compatible clearing methods is essential for leveraging the tracing capabilities of this compound for comprehensive 3D analysis of biological systems.
Complementarity with Genetically Encoded Fluorescent Reporters
Combining lipophilic dye labeling with genetically encoded fluorescent reporters allows for simultaneous visualization of membrane dynamics or tracing alongside cell populations expressing specific fluorescent proteins. Genetically encoded fluorescent reporters like Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), and Red Fluorescent Protein (RFP) are widely used to label specific cell types or structures through genetic manipulation researchgate.netmsu.ruelifesciences.orgresearchgate.net.
Optimization and Refinement of Speed Dii Based Research Protocols
Diverse Methodologies for Dye Application
Speed DiI can be introduced into biological samples using several methods, each suited to specific research goals and sample characteristics. These methodologies range from direct application of the dye in solid form to solution-based loading procedures and targeted delivery systems.
Direct Application of Solid Dye Formulations (Crystals, Pastes)
Direct application of this compound crystals or pastes is a common method, particularly for neuronal tracing in fixed or live tissue. This technique involves placing solid dye directly onto the tissue of interest. DiI crystals are frequently applied this way nih.govmdpi.comnih.govutdallas.edubiotium.com. Large crystals of DiI are also available and preferred by some researchers for direct application to tissue thermofisher.comthermofisher.com. Pastes, typically a mixture of crystals and alcohol, can also be directly applied to tissues mdpi.com. This method is straightforward but the diffusion distance and speed can be influenced by the size and quality of the crystals and the tissue properties mdpi.comnih.govprotocols.io. For instance, if there is too much liquid on the tissue surface during crystal delivery, the crystals may not be successfully incorporated protocols.io.
Solution-Based Loading Procedures and Solvent Considerations
Applying this compound as a solution offers an alternative to direct solid application, allowing for broader or more controlled distribution of the dye. This compound can be dissolved in various organic solvents, including ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) biotium.comwikipedia.org. Ethanol is often recommended for preparing stock solutions for cell membrane labeling biotium.com. For making labeling solutions, ethanolic solutions of DiI derivatives can be injected into an aqueous buffer containing a carrier like fatty acid-depleted bovine serum albumin (BSA) nih.gov. The choice of solvent and concentration is critical for effective loading and minimizing potential toxicity or artifacts. For example, injections of DiI dissolved in 100% ethanol have been used for tracing in human amygdala sections mdpi.com. Stock solutions are typically stored at 4°C or -20°C, protected from light biotium.comprotocols.io.
Microinjection and Targeted Delivery Systems (e.g., DiOlistic methods)
Microinjection allows for precise placement of this compound solutions into specific cells or regions of tissue. Pressure microinjection of a concentrated dye solution is an alternative to direct crystal application for neuronal tracing thermofisher.com. A typical solution used for injection is 2.5 mg/mL (0.25% w/v) in DMF thermofisher.com. DiI can also be used to mark microinjection sites by coating the outside of the glass micropipette with the dye thermofisher.comthermofisher.com.
The "DiOlistic" method, which utilizes a gene gun to deliver dye-coated pellets, is another targeted delivery system. This technique allows for rapid labeling of cells and tissues at high densities with relatively high spatial resolution thermofisher.com. It is commonly used to label neurons in fixed brain tissue and can label a large population of neurons in a dense yet distributed pattern, making it suitable for morphological studies protocols.io.
Environmental and Biological Factors Modulating Diffusion and Labeling Efficacy
The efficacy of this compound labeling is significantly influenced by environmental conditions and biological factors that affect the dye's diffusion within the lipid membrane.
Optimization of Tissue Fixation Protocols to Preserve Dye Diffusion
Tissue fixation is a critical step that can significantly impact this compound diffusion. Aldehyde fixatives, such as paraformaldehyde (PFA), are commonly used, but higher concentrations can impede dye diffusion nih.govprotocols.io. Lower aldehyde concentrations (e.g., 1.5% or 2% PFA) are generally preferred over the traditional 4% PFA for better DiI diffusion, although many protocols still use 4% PFA protocols.io. Fixation with 4% PFA has been shown to severely compromise dye diffusion through dendritic processes compared to lighter fixation nih.gov. The dye's diffusion speed is mainly dependent on tissue fixation protocols.io. Diffusion is much faster in unfixed samples, requiring shorter incubation times protocols.io. A "delayed fixation" method, where the dye is applied to fresh tissue before fixation, has been suggested to enhance and accelerate DiI diffusion mdpi.com. Post-fixation steps can impede further dye diffusion, which is important for maintaining crisp labeling protocols.io.
Impact of Incubation Temperature on Membrane Lateral Mobility
Incubation temperature plays a significant role in the lateral diffusion of this compound within cell membranes. Higher temperatures generally increase the rate of diffusion nih.govnih.govtutorchase.com. This is because increased temperature leads to increased kinetic energy of the particles, resulting in faster movement and thus a faster rate of diffusion tutorchase.com. Studies have shown that incubation at 37°C can lead to faster diffusion compared to lower temperatures like 4°C or room temperature mdpi.com. However, excessively high temperatures (>36°C) can potentially lead to problems such as transcellular diffusion nih.gov. The optimal incubation temperature and duration depend on the tissue type, fixation method, and desired diffusion distance mdpi.comprotocols.io. For instance, incubation at 37°C for 12-15 weeks was reported as optimal for achieving a diffusion speed of approximately 0.01 mm/h in human cervical spinal cord using DiI crystals mdpi.com. Conversely, at 4°C, diffusion is extremely slow but mostly confined to axons with very little diffusion to neighboring cells .
Membrane composition, particularly cholesterol content, can also affect the lateral mobility of lipid probes like DiI. Studies have shown that the mobility of DiI and FAST DiI is generally higher in hippocampal membranes depleted of cholesterol nih.gov.
| Application Method | Description | Advantages | Considerations |
| Direct Solid Application (Crystals) | Placing this compound crystals directly onto tissue. | Simple, targeted application. | Diffusion depends on crystal size and tissue. |
| Direct Solid Application (Pastes) | Applying a mixture of this compound crystals and alcohol to tissue. | Can provide broader coverage than crystals. | Solvent considerations and potential tissue effects. |
| Solution-Based Loading | Incubating samples in a solution of this compound dissolved in an organic solvent. | Uniform labeling of cell populations. | Requires appropriate solvent and concentration; potential for background staining. |
| Microinjection | Injecting a this compound solution into a specific cell or tissue region. | Precise targeting of individual cells/areas. | Requires specialized equipment and skill. |
| DiOlistic Method (Gene Gun) | Delivering dye-coated pellets via a gene gun. | Rapid, high-density labeling with spatial control. | Requires specialized equipment. |
| Factor | Impact on Diffusion and Labeling Efficacy | Optimization Strategies |
| Tissue Fixation | Higher aldehyde concentrations impede diffusion; unfixed tissue allows faster diffusion. | Use lower PFA concentrations (1.5-2%); consider delayed fixation; control post-fixation duration. |
| Incubation Temperature | Higher temperatures increase diffusion speed; very high temperatures can cause transcellular diffusion; lower temperatures slow diffusion. | Optimize temperature based on desired speed and sample type (e.g., 37°C for faster diffusion, 4°C for reduced lateral spread). |
| Membrane Composition | Cholesterol content can affect lateral mobility. | Consider the impact of membrane lipid composition on dye diffusion. |
Application of Electric Fields for Enhanced Tracer Penetration
The application of electric fields has been shown to significantly enhance the penetration and diffusion rate of cationic lipophilic dyes like DiI in fixed tissue. nih.govresearchgate.net This field-enhanced diffusion leverages the charge of the dye molecules to drive them through the tissue matrix, overcoming the limitations of passive diffusion, which can be slow and result in limited tracing distances, especially in fixed specimens. nih.govresearchgate.net Studies have demonstrated that applying electric fields can increase the diffusion velocity by approximately 100 times compared to control samples, leading to significantly longer tracing distances. nih.govresearchgate.net This technique expands the utility of lipophilic dyes for applications such as topographic mapping of peripheral nerve fascicles in post-mortem tissue. nih.gov
Influence of Membrane Cholesterol Content on Dye Diffusion Rates
The lipid composition of cell membranes, particularly cholesterol content, can influence the lateral diffusion rate of lipophilic dyes like DiI. Studies using fluorescence recovery after photobleaching (FRAP) have investigated the effect of cholesterol depletion on the mobility of DiI and its analogs in biological membranes. ccmb.res.innih.gov While some earlier reports suggested a reduction in DiIC18(3) mobility upon cholesterol depletion in certain membranes, studies in hippocampal membranes showed that depletion of cholesterol generally leads to a higher mobility of both DiIC18(3) and FAST DiI. ccmb.res.innih.gov However, the relationship between cholesterol content and the change in FAST DiI lateral diffusion may not be linear, suggesting a complex interplay between membrane organization and dye mobility. ccmb.res.in The effect of cholesterol depletion on diffusion can vary depending on the membrane source and temperature. umich.edu
Strategies for Minimizing Research Artifacts and Enhancing Labeling Uniformity
Despite its utility, this compound labeling can be associated with artifacts that may compromise the accuracy of research findings. Strategies to address these issues are essential for obtaining reliable results.
Addressing Non-Specific Dye Aggregation and Particulate Formation
Non-specific dye aggregation and the formation of particulates can occur with lipophilic dyes, potentially leading to uneven staining and misinterpretation of results. csic.esbiotium.com DiI, with its relatively flat structure, is prone to aggregation, which can slow down the dispersion of dye molecules within the membrane. biotium.com Aggregation features can appear when the proportion of water in solvent mixtures exceeds that of ethanol. csic.es These aggregates can be of varying sizes. nih.govacs.org To mitigate this, alternative formulations and dye analogs have been developed. For instance, Neuro-DiI incorporates t-butyl groups that enhance solubility and reduce aggregation, leading to more uniform and rapid staining. biotium.com Similarly, FAST DiI utilizes unsaturated linoleyl chains to introduce kinks in the molecule, making it less likely to aggregate and promoting faster dispersion. biotium.com Preparing labeling solutions carefully and potentially using methods that avoid particulate formation, such as transferring dye from an ethanolic stock to an aqueous solution with BSA followed by ultracentrifugation, can help minimize this issue. researchgate.net
Protocol Adjustments for Achieving Homogeneous Cellular Staining
Achieving homogeneous cellular staining with this compound is essential for consistent and reliable imaging and analysis. Several protocol parameters can be adjusted to improve staining uniformity. The concentration of fixative used can significantly impact dye diffusion and staining quality. nih.gov Lower concentrations of paraformaldehyde, for instance, have been shown to dramatically increase the speed and extent of DiI diffusion, leading to more complete visualization of cellular structures like dendrites and spines. nih.gov Incubation time and temperature are also critical factors influencing dye diffusion. nih.govnih.govresearchgate.net Optimizing these parameters based on tissue type and fixation method is necessary for satisfactory staining. nih.gov Different modes of dye application, such as using crystals, paste, or dissolved forms, can also influence staining patterns. nih.govresearchgate.net Ready-to-use dye-delivery solutions designed for uniform labeling of suspended or attached cells in culture media are also available. thermofisher.com
Comparative Methodological Assessments and Best Practices
Comparative studies evaluating different labeling methodologies and identifying best practices are valuable for researchers utilizing this compound.
Comparing this compound with other labeling agents or techniques can highlight its advantages and limitations in specific applications. For example, comparative analyses have been conducted between DiI and other lipophilic dyes like DiO and DiD, revealing differences in their diffusion properties and potential for intercellular transfer. researchgate.netnih.gov Studies have also compared DiI labeling with other cell tracing methods, such as using quantum dots, assessing factors like loading time, ease of use, and effects on cell function. ohsu.edu CM-DiI, a derivative with improved water solubility and a thiol-reactive group for covalent binding, has been compared to other membrane stains regarding its retention after fixation and permeabilization. thermofisher.com
Best practices for using this compound often involve optimizing fixation protocols, incubation conditions, and dye application methods based on the specific experimental goals and sample types. nih.govnih.govresearchgate.net Awareness of potential artifacts like aggregation and intercellular transfer, along with implementing strategies to mitigate them, is also crucial for obtaining reliable results. csic.esbiotium.comresearchgate.netnih.gov Utilizing formulations designed for improved solubility and reduced aggregation, such as FAST DiI or Neuro-DiI, can contribute to more uniform and stable staining. biotium.com
Here is a summary table comparing the diffusion rates of DiI under different conditions:
| Condition | Approximate Diffusion Speed | Source |
| Live tissue | 6 mm/day | thermofisher.comthermofisher.comthermofisher.com |
| Fixed tissue | 0.2–0.6 mm/day | thermofisher.com |
| Fixed tissue (other reports) | ~0.3 mm/day or 0.01 mm/hour | researchgate.net |
| Fixed tissue (present study) | ~2-3 mm/day | researchgate.net |
| Fixed tissue + Electric Field | ~1 mm/hour (100x faster) | nih.govresearchgate.net |
| Fixed tissue (1.5% PFA) | Slower than live slices | nih.gov |
| Fixed tissue (4% PFA) | Severely compromised | nih.gov |
| FAST DiI (vs DiI/DiO) | At least 50% faster | thermofisher.com |
Here is a table summarizing the effect of cholesterol depletion on the diffusion of DiI and related probes:
| Probe | Membrane Type | Cholesterol Depletion Extent | Effect on Diffusion Rate | Source |
| DiIC18(3) | Hippocampal Membranes | ~63% | Increase | ccmb.res.innih.gov |
| FAST DiI | Hippocampal Membranes | ~63% | Increase (less than DiIC18(3) at higher depletion) | ccmb.res.innih.gov |
| DiI | Erythrocyte Membranes | 30-50% | Slower at low temperatures, no significant difference at high temperatures | umich.edu |
| DiIC18 | Plasma Membrane | Reduced | Decrease | nih.govstanford.edu |
| DiIC12 | Plasma Membrane | Reduced | Decrease | nih.gov |
Analytical Comparisons with Saturated DiI and Other Lipophilic Membrane Tracers
This compound is specifically designed to overcome the limitation of slow diffusion associated with saturated DiI (DiIC18(3)). The introduction of unsaturation in the alkyl tails of this compound (Dilinoleyl DiI) results in a significantly faster lateral diffusion rate in cell membranes compared to DiI thermofisher.combiotium.combiotium.com. Reports indicate that the migration of these unsaturated analogs is at least 50% faster than that of DiI and DiO thermofisher.comthermofisher.com. This accelerated diffusion makes this compound particularly useful for tracing neurons over longer distances or within shorter incubation times biotium.com.
Other lipophilic membrane tracers commonly used alongside or in comparison to DiI and this compound include DiO, DiD, DiR, and DiA thermofisher.comthermofisher.comnih.govinterchim.fr. These dyes exhibit distinct fluorescence properties, allowing for multicolor labeling studies thermofisher.cominterchim.fr. While DiI and DiO are widely used, their diffusion rates can vary, with DiO sometimes diffusing more slowly in fixed tissue, making it less practical for long-range tracing nih.govinterchim.fr. DiA has also been used for multicolor tracing with DiI, although achieving complete labeling can require different diffusion times nih.gov.
Comparisons between these tracers often involve evaluating their diffusion speed, the extent and uniformity of labeling, and their compatibility with different tissue types and experimental protocols. For example, studies have compared the visibility of neuronal profiles labeled with different NeuroVue™ dyes (analogs of lipophilic tracers) to DiI, finding some analogs to be superior for visibility over longer diffusion distances after identical diffusion times nih.gov.
The difference in diffusion rates between saturated and unsaturated DiI analogs is attributed to their interaction with the lipid bilayer. Lipids with unsaturated tails tend to preferentially enter more fluid membrane domains, while saturated tails may partition into more rigid domains nih.gov. This differential partitioning, along with structural differences like the bent shape conferred by cis double bonds, contributes to the faster diffusion of this compound biotium.comnih.gov.
Here is a comparison of diffusion characteristics based on available information:
| Lipophilic Tracer | Alkyl Chain Saturation | Relative Diffusion Speed (vs. DiI) | Notes |
| DiI (Saturated) | Saturated (C18:0) | Baseline | Standard, slower diffusion thermofisher.combiotium.combiotium.com |
| This compound (FAST DiI) | Diunsaturated (C18:2) | At least 50% faster thermofisher.comthermofisher.com | Accelerated diffusion biotium.combiotium.comlumiprobe.com |
| DiO | Saturated (C18:0) | Generally slower than DiI interchim.fr | Can be impractical for long range nih.gov |
| DiA | Aminostyryl | Faster than DiO interchim.fr | Variable usefulness for long range nih.gov |
While quantitative data on diffusion rates can vary depending on the tissue type, fixation method, temperature, and application technique, this compound is consistently reported to diffuse faster than its saturated counterpart thermofisher.combiotium.combiotium.comthermofisher.comlumiprobe.com. For instance, DiI has been reported to diffuse about 6 mm/day in live tissue but more slowly in fixed specimens thermofisher.comthermofisher.com. In fixed human brain tissue, a delayed fixation approach with this compound yielded penetration rates of 1.0 mm/h or more over distances of 20–40 mm mdpi.comresearchgate.net.
Evaluation Against Other Neural Circuit Tracing Techniques
Lipophilic tracers like this compound offer distinct advantages and disadvantages when compared to other neural circuit tracing techniques, such as viral tracing or fluorescent protein labeling.
One major advantage of this compound and other carbocyanine dyes is their ability to provide high-resolution labeling of individual neurons and their processes, allowing for detailed analysis of dendritic and axonal morphology nih.gov. They are particularly useful for tracing neuronal projections in both live and fixed tissue thermofisher.comthermofisher.cominterchim.fr. Unlike some other methods, lipophilic tracers generally exhibit low cell toxicity, allowing for long-term tracing studies in vivo and in vitro thermofisher.comthermofisher.com. Staining with DiI in fixed tissue has been reported to persist for at least two years thermofisher.com.
However, lipophilic tracing also has limitations. The diffusion of the dye is primarily restricted to the membrane, and while it can label the entire cell, it does not typically transfer between intact cells unless the membrane is disrupted thermofisher.comthermofisher.comlumiprobe.com. This limits their ability to trace transneuronal connections directly, unlike some viral tracing methods that can label synaptically connected neurons. Another limitation is the bidirectional nature of lipophilic tracing, meaning the dye diffuses both anterogradely and retrogradely from the application site, which might require careful interpretation when determining the direction of projections nih.gov.
Compared to techniques like fluorescent protein labeling, which require genetic manipulation, lipophilic tracers can be applied directly to the tissue, making them suitable for use in species where genetic tools are limited or for post-mortem human tissue studies nih.govmdpi.comresearchgate.net. However, fluorescent proteins expressed throughout the neuron can provide continuous labeling, whereas lipophilic dye diffusion can be slow, especially in fixed tissue, potentially limiting the tracing distance or requiring very long incubation times nih.govresearchgate.net. The accelerated diffusion of this compound helps mitigate this issue compared to saturated DiI thermofisher.combiotium.combiotium.comthermofisher.comlumiprobe.com.
Another consideration is the compatibility with tissue clearing methods. Some lipophilic dyes, including certain DiI analogs, have been shown to be compatible with tissue clearing techniques like CLARITY, which render tissue transparent for 3D imaging wikipedia.org. This allows for the visualization of labeled neurons within intact tissue volumes, providing a more complete picture of neural circuits than traditional sectioning methods biorxiv.orgtandfonline.com.
Challenges and Prospective Directions in Speed Dii Research Applications
Persistent Methodological Challenges in Complex Biological Systems
Working with complex biological systems presents inherent difficulties that impact the application of dyes like Speed DiI. The complexity and diversity of living systems, including genetic and environmental variations, make experimental design and the reliable replication of results challenging. squ.edu.om Biological systems are highly interconnected, meaning alterations to one component can have unexpected effects on others. squ.edu.om
Specific challenges related to this compound in these systems include off-target labeling, which can occur through transneuronal transfer of the dye to second-order neurons or nearby fibers, particularly observed in animal and embryonic tissue. nih.gov Dispersion of this compound crystals within the incubation solution can also lead to non-specific labeling. nih.gov Optimizing tracing efficacy in complex tissues often requires varying parameters such as fixation methods, incubation temperature, dye re-application, or the application of electric fields. nih.gov The compatibility of this compound with tissue clearing methods, which rely on extensive lipid removal, has also been a focus of study, with some derivatives showing better compatibility. wikipedia.orgresearchgate.net
Advancements in Understanding this compound's Molecular Interactions within Live Systems
Understanding the precise molecular interactions of this compound within live biological systems is crucial for optimizing its use and interpreting results accurately. This compound, like other dialkylcarbocyanines, inserts into the lipid bilayer with its hydrocarbon chains embedded in the membrane. lumiprobe.comresearchgate.net Its fluorescence is weak in aqueous solutions but significantly increases when incorporated into membranes. lumiprobe.comnih.gov
Fluorescence spectroscopic analysis of DiI has been used to infer various membrane properties, including lateral and rotational lipid mobility, membrane potential, membrane fusion, and the existence of lipid rafts. nih.gov However, uncertainties regarding the dye's precise location, orientation, hydration, and surrounding environment within the membrane have made the interpretation of fluorescence lifetime, anisotropy, and dynamics challenging. nih.gov For instance, there has been disagreement on the axial location of DiI relative to lipid head groups, which affects its photophysical properties. nih.gov
Molecular dynamics (MD) simulations offer a computational approach to gain atomistic-level insight into the dynamics and interactions of dyes like DiI within lipid bilayers. nih.gov MD simulations can provide quantitative data on molecular flexibility, lipid diffusion, water dynamics, and atom-atom interactions, helping to resolve uncertainties from experimental observations. nih.gov Studies using MD simulations have shown that DiI can induce detectable changes in interfacial properties of water ordering and electrostatic potential. nih.gov The diffusion coefficient of DiI in simulations has been found to be similar to that of surrounding lipid molecules, supporting the idea that its dynamics reflect lipid dynamics. nih.gov
Integration with Computational Biology and Machine Learning for Automated Data Analysis and Interpretation
The increasing volume and complexity of biological data generated through techniques utilizing dyes like this compound necessitate the integration of computational biology and machine learning for automated analysis and interpretation. Machine learning, a sub-discipline of artificial intelligence, provides algorithms that can learn from data and make predictions based on previously seen examples. plos.org
Machine learning techniques, including supervised and unsupervised learning, feature selection, and deep learning, are being applied to various biological problems, such as genomics, single-cell analyses, structural biology, and system biology. gatech.edunih.gov These methods can help leverage large datasets to find hidden structures and make accurate predictions without requiring strong assumptions about underlying mechanisms. nih.govembopress.org
Automate the detection and tracking of labeled cells or structures in large imaging datasets.
Analyze complex diffusion patterns of the dye within membranes to infer membrane properties or cellular states.
Integrate this compound labeling data with other biological datasets (e.g., gene expression) to build predictive models of cellular behavior or connectivity.
Develop virtual cell models that incorporate the behavior of membrane probes like this compound to simulate and understand cellular processes. chanzuckerberg.com
While the direct application of machine learning specifically to this compound data analysis is an emerging area, the broader integration of these technologies in computational biology is well-established and holds significant promise for enhancing the interpretation of data obtained using fluorescent probes. gatech.edunih.govembopress.orgmcgill.caswan.ac.uk Challenges remain in developing user interfaces that allow experimental biologists without extensive programming expertise to utilize complex computational programs effectively. nih.gov
Development of Novel this compound Derivatives and Delivery Systems for Enhanced Research Utility
The development of novel this compound derivatives and improved delivery systems is an active area aimed at enhancing the dye's utility and overcoming existing limitations. This compound itself is an analog of DiI with modified alkyl chains to improve diffusion speed. wikipedia.orglumiprobe.com Other derivatives of DiI, such as CM-DiI, have been developed with modifications like a thiol-reactive chloromethyl group, which increases water solubility and allows for aldehyde fixation, making the staining more persistent after fixation and permeabilization. wikipedia.orgresearchgate.netthermofisher.com Sulfonated derivatives are also available, offering different properties. researchgate.netthermofisher.com
The creation of derivatives with altered spectral properties, improved photostability, or enhanced targeting capabilities could expand the range of experiments possible with this compound. For instance, developing this compound analogs that emit in the near-infrared (NIR-II) window could offer advantages such as deeper tissue penetration and reduced autofluorescence for in vivo imaging. acs.org
Improved delivery systems are also crucial, particularly for applications in complex tissues or in vivo. Currently, this compound is often applied as crystals or in solutions containing organic solvents like DMSO or alcohol, or as a paste. nih.govthermofisher.comutdallas.edu These methods can have limitations in terms of uniformity of labeling, potential tissue damage, or off-target effects. Novel delivery systems, such as nanoparticles or targeted liposomes, could potentially improve the specificity of this compound delivery to particular cell types or subcellular locations, reduce background staining, and enhance its stability in biological environments. Research into lipid and polymer nanocarriers is ongoing for delivering various molecules, and similar approaches could be explored for lipophilic dyes like this compound. nih.gov
Expanding Applications in Emerging Fields of Biological and Biomedical Research
This compound's properties as a lipophilic membrane dye make it suitable for a variety of applications, and there is potential for its expanded use in emerging fields of biological and biomedical research. Traditionally, DiI and its analogs have been widely used for neuronal tracing, cell membrane labeling, and studies of membrane dynamics, cell fusion, and cell migration. wikipedia.orgnih.govnih.govthermofisher.com
Emerging fields where this compound and its derivatives could find expanded applications include:
Organoid and 3D Culture Systems: As researchers increasingly utilize organoids and complex 3D cell culture models to better mimic in vivo environments, this compound could be valuable for visualizing cell morphology, migration, and interactions within these structures.
Tissue Engineering and Regenerative Medicine: Labeling cells with this compound could aid in tracking the fate and integration of transplanted cells in regenerative medicine approaches.
Studies of the Tumor Microenvironment: this compound could be used to label cancer cells or associated stromal cells to study their interactions, migration, and the dynamics of the tumor microenvironment.
High-Throughput Screening: While challenges exist in complex systems, optimizing this compound labeling and detection could potentially lead to its use in high-throughput screening assays for studying membrane-related processes or cellular responses.
Integration with Advanced Imaging Techniques: Combining this compound labeling with advanced imaging modalities such as light sheet microscopy or super-resolution microscopy could provide unprecedented detail on membrane dynamics and cellular structures in complex biological contexts. The compatibility of DiI with tissue clearing methods like CLARITY also opens avenues for 3D imaging of large tissue volumes. wikipedia.orgresearchgate.net
The continued development of more specific, brighter, and photostable this compound derivatives, coupled with advancements in imaging and computational analysis, will likely drive its expanded application in these and other frontier areas of biological and biomedical research.
Q & A
Q. What are the primary applications of Speed DiI in cell biology studies?
this compound is widely used to track dynamic cell-cell interactions, such as dendritic cell (DC)-T cell conjugates, by labeling cell membranes for real-time visualization. A standard protocol involves staining bone marrow-derived dendritic cells (BMDCs) with DiI, co-culturing them with fluorescently labeled T cells (e.g., CMAC), and quantifying interaction parameters like contact speed (µm/s) and distance using time-lapse microscopy . This method is critical for studying immune synapse formation and antigen presentation dynamics.
Q. How to design an experiment using this compound for quantifying cell interaction kinetics?
- Step 1: Label BMDCs with DiI and mature them with LPS to simulate activation.
- Step 2: Co-culture DiI-stained BMDCs with target cells (e.g., OT-II CD4 T cells pre-labeled with CMAC) at a 1:1 ratio.
- Step 3: Capture time-lapse images at defined intervals (e.g., 0, 15, 30 minutes) using confocal microscopy.
- Step 4: Analyze contact speed and distance using software like Imaris or FIJI, with statistical validation via unpaired t-tests for speed and linear regression for distance trends .
Q. What controls are essential for ensuring reproducibility in this compound experiments?
Include:
- Negative controls: Unlabeled cells to exclude autofluorescence artifacts.
- Positive controls: Cells with known interaction kinetics (e.g., WT vs. Lmna-/- BMDCs).
- Technical replicates: Repeat imaging under identical conditions to assess measurement variability. Document protocols in detail per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound data when interaction speeds vary across replicates?
- Diagnosis: Check for inconsistencies in cell activation (e.g., LPS concentration, maturation time) or imaging parameters (e.g., frame rate, temperature).
- Statistical mitigation: Apply mixed-effects models to account for batch variability or use bootstrapping to estimate confidence intervals for speed measurements.
- Validation: Cross-validate with alternative dyes (e.g., PKH26) or genetic reporters (e.g., GFP-tagged proteins) .
Q. What advanced statistical methods are suitable for analyzing this compound-derived datasets?
- For speed distributions: Use Kolmogorov-Smirnov tests to compare cumulative frequency plots between experimental groups.
- For temporal trends: Implement piecewise regression to identify inflection points in contact duration or speed changes.
- Machine learning: Train convolutional neural networks (CNNs) on microscopy images to automate speed/distance quantification, reducing human bias .
Q. How to integrate this compound with multi-omics workflows to study mechanobiological signaling?
- Parallel profiling: Combine this compound data with transcriptomic (scRNA-seq) or proteomic (mass spectrometry) datasets from the same cell populations.
- Correlative analysis: Use tools like Cytoscape to map interaction kinetics onto signaling pathways (e.g., Lamin A/C-dependent DC-T cell adhesion).
- Data repositories: Share raw microscopy files and analysis scripts via platforms like Zenodo or Figshare, adhering to FAIR principles .
Q. What methodological adjustments are needed when applying this compound to 3D cell culture models?
- Imaging optimization: Use light-sheet microscopy to reduce phototoxicity and improve z-axis resolution.
- Matrix considerations: Account for hydrogel viscosity (e.g., Matrigel vs. collagen) in speed calculations using Stokes-Einstein equation adjustments.
- Validation: Compare 3D results with 2D monolayers to isolate microenvironmental effects .
Data Management & Reporting
Q. How to ensure compliance with data transparency standards in this compound studies?
- Metadata documentation: Include imaging settings (e.g., NA, pixel size), staining protocols, and software versions in supplementary materials.
- Code sharing: Publish image analysis pipelines on GitHub with DOI integration.
- Journal compliance: Follow Beilstein Journal guidelines for experimental detail rigor, limiting main text data to five key figures and archiving其余 in supplementary files .
Q. What tools facilitate systematic literature reviews for contextualizing this compound findings?
- Web of Science Research Assistant: Use AI-driven queries to retrieve semantically related papers and generate citation maps for trend analysis.
- CNKI AI Assistant: Leverage standardized questions (e.g., "How does this compound compare to FRET in resolving interaction kinetics?") to extract core insights from PDFs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
